![molecular formula C21H20N4 B2454260 5-异丙基-N,3-二苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890628-67-8](/img/structure/B2454260.png)

5-异丙基-N,3-二苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

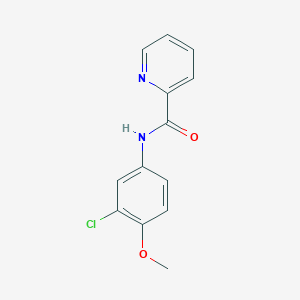

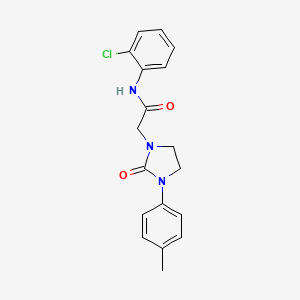

5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C22H22N4 . It is a type of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been reported as potent inhibitors of mycobacterial ATP synthase .

Synthesis Analysis

While specific synthesis methods for 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine are not available in the search results, a related study on the synthesis of pyrazolo[1,5-a]pyrimidines might provide some insights . In this study, a 2-cyanopyrazolo[1,5-a]pyrimidine derivative reacted with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine and pyrazole ring . This structure is further substituted with isopropyl and diphenyl groups .Physical And Chemical Properties Analysis

The average mass of 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is 342.437 Da and its monoisotopic mass is 342.184448 Da .科学研究应用

Anticancer Activity

Imidazole derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

The compound’s structure suggests that it may modulate inflammatory pathways. Studies have investigated its impact on pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). By suppressing inflammation, it could contribute to the development of novel anti-inflammatory drugs .

Antibacterial and Antifungal Effects

Imidazole derivatives often exhibit antimicrobial activity. Researchers have evaluated the compound’s efficacy against bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Its potential as an antimicrobial agent warrants further exploration .

Antioxidant Capacity

The compound’s chemical structure suggests that it may act as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigations into its radical-scavenging abilities are ongoing .

Neuroprotective Potential

Imidazole derivatives have been studied for their neuroprotective effects. Researchers have explored their ability to mitigate neuronal damage, enhance cognitive function, and protect against neurodegenerative diseases. This compound’s impact on neuronal health merits further investigation .

Metabolic Disorders

Given its structural features, the compound may influence metabolic pathways. Researchers have examined its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Understanding its role in metabolic disorders could lead to therapeutic applications .

作用机制

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is a crucial enzyme involved in the energy metabolism of cells, making it a potential target for various therapeutic interventions.

Mode of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been reported to inhibit atp synthase This inhibition could potentially disrupt the energy metabolism of cells, leading to cell death

Biochemical Pathways

If the compound acts as an atp synthase inhibitor like other pyrazolo[1,5-a]pyrimidines , it would affect the oxidative phosphorylation pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell. Inhibition of ATP synthase would disrupt this pathway, potentially leading to cell death due to energy deprivation.

Pharmacokinetics

Some pyrazolo[1,5-a]pyrimidines have exhibited good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties

属性

IUPAC Name |

N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-15(2)19-13-20(23-17-11-7-4-8-12-17)25-21(24-19)18(14-22-25)16-9-5-3-6-10-16/h3-15,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVBUGMOHMZJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)

![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)